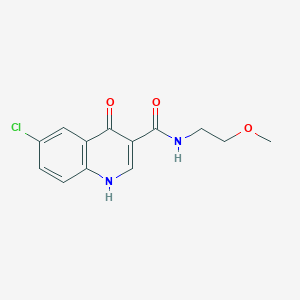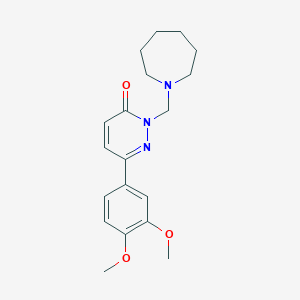
2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with two indole moieties connected by an acetamide linkage, one of which is substituted with a fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:
Formation of 6-fluoro-1H-indole: This can be achieved through the fluorination of 1H-indole using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Acylation Reaction: The 6-fluoro-1H-indole is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(6-fluoro-1H-indol-1-yl)acetyl chloride.
Amidation Reaction: Finally, the 2-(6-fluoro-1H-indol-1-yl)acetyl chloride is reacted with 1H-indole-6-amine in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide.
Substitution: Formation of 2-(6-substituted-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Lacks the fluorine substitution.
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Contains a chlorine atom instead of fluorine.
2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs.
Propiedades
Fórmula molecular |
C18H14FN3O |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-(6-fluoroindol-1-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C18H14FN3O/c19-14-3-1-13-6-8-22(17(13)9-14)11-18(23)21-15-4-2-12-5-7-20-16(12)10-15/h1-10,20H,11H2,(H,21,23) |
Clave InChI |
JJMOQEODGYZMES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2)NC(=O)CN3C=CC4=C3C=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine](/img/structure/B12174857.png)
![N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12174863.png)
![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}glycinate](/img/structure/B12174869.png)
![N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12174873.png)


![1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B12174887.png)


![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide](/img/structure/B12174919.png)

![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12174950.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12174956.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174962.png)
